molecular formula C10H9FN2O2 B195916 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione CAS No. 78755-80-3

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

Cat. No. B195916
CAS RN: 78755-80-3
M. Wt: 208.19 g/mol
InChI Key: BKHGZIQXTHAVNJ-UHFFFAOYSA-N
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Description

“7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione” is a chemical compound with the CAS Number: 78755-80-3 . It has a molecular weight of 208.19 . The IUPAC name for this compound is 7-fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 434.5±45.0 °C at 760 mmHg . The compound has a molar refractivity of 50.3±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor .

Scientific Research Applications

  • Scientific Field: Synthetic Organic Chemistry

    • Application Summary : The compound is related to 4-fluoro-4-methyl-4H-pyrazoles, which have been used in Diels–Alder reactions . Diels–Alder reactions are a mainstay of synthetic organic chemistry and allied fields .
    • Methods of Application : Late-stage fluorination with Selectfluor® provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles . The 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
    • Results or Outcomes : The study found that MFP has lower Diels–Alder reactivity than DFP, but higher stability in the presence of biological nucleophiles .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound is related to 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which have shown a variety of pharmacological activities .
    • Methods of Application : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
    • Results or Outcomes : The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess the following pharmacological activities: antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound is related to 1,3-diazole and its containing compounds, which show a lot of therapeutic activities .
    • Methods of Application : The therapeutic activities of 1,3-diazole and its containing compounds are due to various functional groups attached to the ring .
    • Results or Outcomes : The 1,3-diazole and its containing compounds show therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound is related to 1,5-naphthyridines, which have a wide variety of applications .
    • Methods of Application : The biological activities of 1,5-naphthyridines are due to various functional groups attached to the ring .
    • Results or Outcomes : 1,5-naphthyridines have shown biological activities such as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities. They find application in the cardiovascular, central nervous system, and hormonal diseases .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements include P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .

properties

IUPAC Name

7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHGZIQXTHAVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349737
Record name 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

CAS RN

78755-80-3
Record name Flumazenil dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-7-fluoro-4-methyl-1H-1,4-benzodiazepine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMAZENIL DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JJ4V0H2YN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

24 g (132.5 mmol) of 5-fluoroisatoic acid anhydride are dissolved in 140 ml of dimethyl sulphoxide and treated with 11.8 g (132.5 mmol) of sarcosine. The solution is stirred at 100° C. until the gas evolution ceases (duration: ca 1.5 hours) and subsequently poured into ca 1.2 liters of water. After stirring for 10 minutes, a solid crystallises out. The crystals are filtered off under suction, washed with 1 liter of water and dried. There is obtained 7-fluoro-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 262°-263° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
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7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Reactant of Route 3
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Reactant of Route 4
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Reactant of Route 5
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Reactant of Route 6
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

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